5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, bromo, chloro, methyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents to introduce the cyano group at the 4-position of the pyrazole ring.
Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution reactions: The halogen atoms (bromo and chloro) can be replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The amino group can participate in coupling reactions to form new C-N bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Catalysts such as palladium or copper are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound may be used in the development of pesticides or herbicides.
Materials science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol
Uniqueness
The uniqueness of 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-amino-1-(5-bromo-2-chlorophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSQUWVPJSIPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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